molecular formula C14H10BrNO3 B100250 2-[(3-Bromophenyl)carbamoyl]benzoic acid CAS No. 19336-82-4

2-[(3-Bromophenyl)carbamoyl]benzoic acid

Cat. No.: B100250
CAS No.: 19336-82-4
M. Wt: 320.14 g/mol
InChI Key: NIHXTMWRAWJTCR-UHFFFAOYSA-N
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Description

2-[(3-Bromophenyl)carbamoyl]benzoic acid is a benzoic acid derivative featuring a carbamoyl group (-NHCO-) bridging the benzoic acid moiety and a 3-bromophenyl substituent. This structure places it within a broader class of bioactive aromatic carboxylic acids, which are often explored for their pharmacological properties, including receptor agonism, enzyme modulation, and antiapoptotic effects .

Properties

CAS No.

19336-82-4

Molecular Formula

C14H10BrNO3

Molecular Weight

320.14 g/mol

IUPAC Name

2-[(3-bromophenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C14H10BrNO3/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(18)19/h1-8H,(H,16,17)(H,18,19)

InChI Key

NIHXTMWRAWJTCR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)C(=O)O

Pictograms

Irritant; Environmental Hazard

Synonyms

2-[(3-BROMOANILINO)CARBONYL]-BENZOIC ACID

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 2-[(3-Bromophenyl)carbamoyl]benzoic acid with structurally and functionally related compounds, focusing on substituent effects, biological activity, synthesis, and physicochemical properties.

Structural Analogues and Substituent Effects
Compound Name Substituent Features Key Structural Differences Reference IDs
2-[(3-Bromophenyl)amino]benzoic acid Amino (-NH-) linkage instead of carbamoyl (-NHCO-) Reduced hydrogen-bonding capacity
GRI977143 3-(1,3-dioxo-benzoisoquinolinyl)propylthio group attached to benzoic acid Bulky hydrophobic substituent enhances LPA2 specificity
Kartogenin 4-phenylphenyl carbamoyl substituent Extended aromaticity may influence solubility
2-((3-nitrophenyl)carbamoyl)benzoic acid Nitro (-NO₂) group at the 3-position of phenyl Electron-withdrawing effects alter reactivity

Key Observations :

  • Bromine at the 3-position increases molecular weight and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility compared to non-halogenated analogs like Kartogenin .

Key Observations :

  • Carbamoyl-containing compounds (e.g., GRI977143) exhibit receptor specificity (e.g., LPA2 agonism) and antiapoptotic effects, suggesting that this compound may share similar signaling pathways .
  • Bromine substitution in aromatic systems is associated with enhanced bioactivity in some contexts, such as kinase inhibition or anticancer effects, as seen in related anthranilic acid derivatives .

Key Observations :

  • Carbamoyl-linked compounds generally exhibit lower solubility than amino analogs, impacting formulation strategies .

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